
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as OPA-15406, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide causes the accumulation of acetylated histones, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. This process ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to exhibit potent antitumor activity against different cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. In addition, 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for maintaining tissue homeostasis.
实验室实验的优点和局限性
The advantages of using 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments include its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and analgesic effects. However, one of the limitations of using 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its relatively low solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in vivo. In addition, further studies are needed to determine the potential side effects of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide and to identify any potential drug interactions. Finally, the potential applications of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in other fields, such as neurobiology and immunology, should be explored.
In conclusion, 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential applications of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide and to optimize its pharmacokinetic properties.
合成方法
The synthesis of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the condensation reaction of 3-methoxybenzoyl chloride with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a base such as triethylamine. The resulting compound is then treated with benzoyl chloride to obtain the final product. This method has been optimized to yield high purity and high yield of 3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide.
科学研究应用
3-methoxy-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent antitumor activity against different cancer cell lines. It has also been studied for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-17-11-7-10-16(14-17)21(26)23-19-13-6-5-12-18(19)22-24-20(25-28-22)15-8-3-2-4-9-15/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKUXKVDGQKWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)
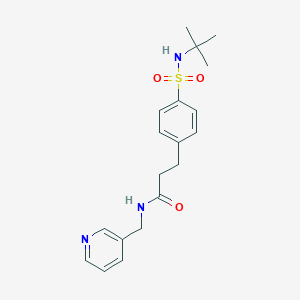
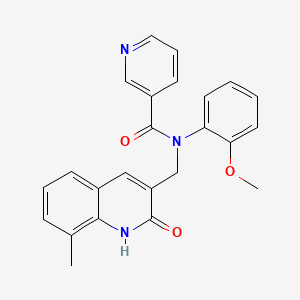
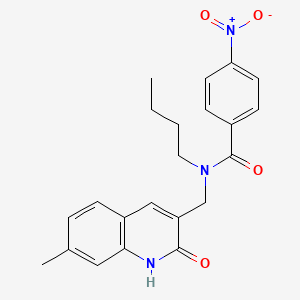


![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)
![(E)-N'-((5-((benzyl(((p-tolyloxy)thio)oxy)amino)methyl)furan-2-yl)methylene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720487.png)

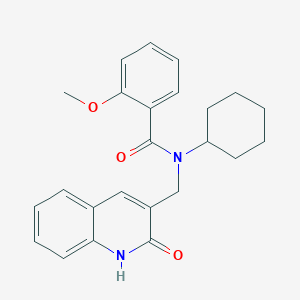
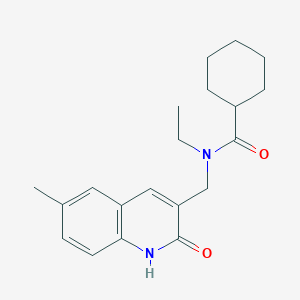
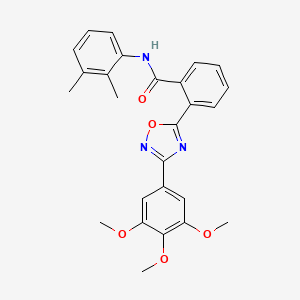
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)